

Incomplete surface reactions in ALD with Bis(diethylamino)silane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(diethylamino)silane

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Technical Support Center: Bis(diethylamino)silane (BDEAS) ALD

Welcome to the technical support center for Atomic Layer Deposition (ALD) using **Bis(diethylamino)silane** (BDEAS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to incomplete surface reactions and other common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical process parameters for ALD of silicon-based films using BDEAS?

A1: The optimal process parameters for ALD using BDEAS depend on the co-reactant and the desired film (e.g., SiO₂, SiN_x). For thermal ALD of SiO₂ with ozone (O₃), a widely recognized ALD temperature window is between 250°C and 350°C.[1][2] In plasma-enhanced ALD (PEALD), this window can be extended to lower temperatures, for instance, 100-250°C for SiO₂ deposition with an O₂ plasma.[3] Pulse and purge times are critical and must be optimized for the specific reactor geometry to ensure self-limiting reactions.

Q2: What causes a lower-than-expected Growth Per Cycle (GPC)?

A2: A low GPC can stem from several factors:

- **Incomplete Surface Reactions:** This is a primary cause and can be due to insufficient precursor or co-reactant pulse times, preventing full saturation of the substrate surface.^[1]
- **Steric Hindrance:** The size and arrangement of the diethylamino ligands on the BDEAS molecule can physically block some reactive sites on the surface, leading to a lower density of adsorbed precursor molecules.
- **Non-ideal Substrate Surface:** A low density of reactive surface sites (e.g., hydroxyl groups for SiO₂ deposition) will limit the initial adsorption of BDEAS.
- **Incorrect Temperature:** Operating below the optimal ALD temperature window can lead to reduced reactivity of the precursor.

Q3: Why does my film have high carbon or nitrogen impurity levels?

A3: High impurity levels are often a sign of incomplete reactions. Carbon and nitrogen impurities can arise from the incomplete removal of the diethylamino ligands during the co-reactant step.^{[2][4]} This can be caused by:

- **Insufficient Co-reactant Dose:** The co-reactant (e.g., ozone, oxygen plasma) pulse may be too short to completely react with the adsorbed BDEAS and its ligands.
- **Low Deposition Temperature:** At lower temperatures, the activation energy for the complete removal of ligands may not be met, leading to their incorporation into the growing film.
- **Precursor Decomposition:** At temperatures above the ALD window (approaching 400°C), BDEAS can thermally decompose, leading to uncontrolled film growth (CVD component) and incorporation of carbon and nitrogen fragments.^[5]

Q4: How can I improve the thickness uniformity of my film?

A4: Poor thickness uniformity can be attributed to several factors in the ALD process.^[1] Key areas to investigate include:

- **Non-uniform Temperature Distribution:** Temperature gradients across the substrate can cause variations in reaction rates and precursor adsorption.^[1]

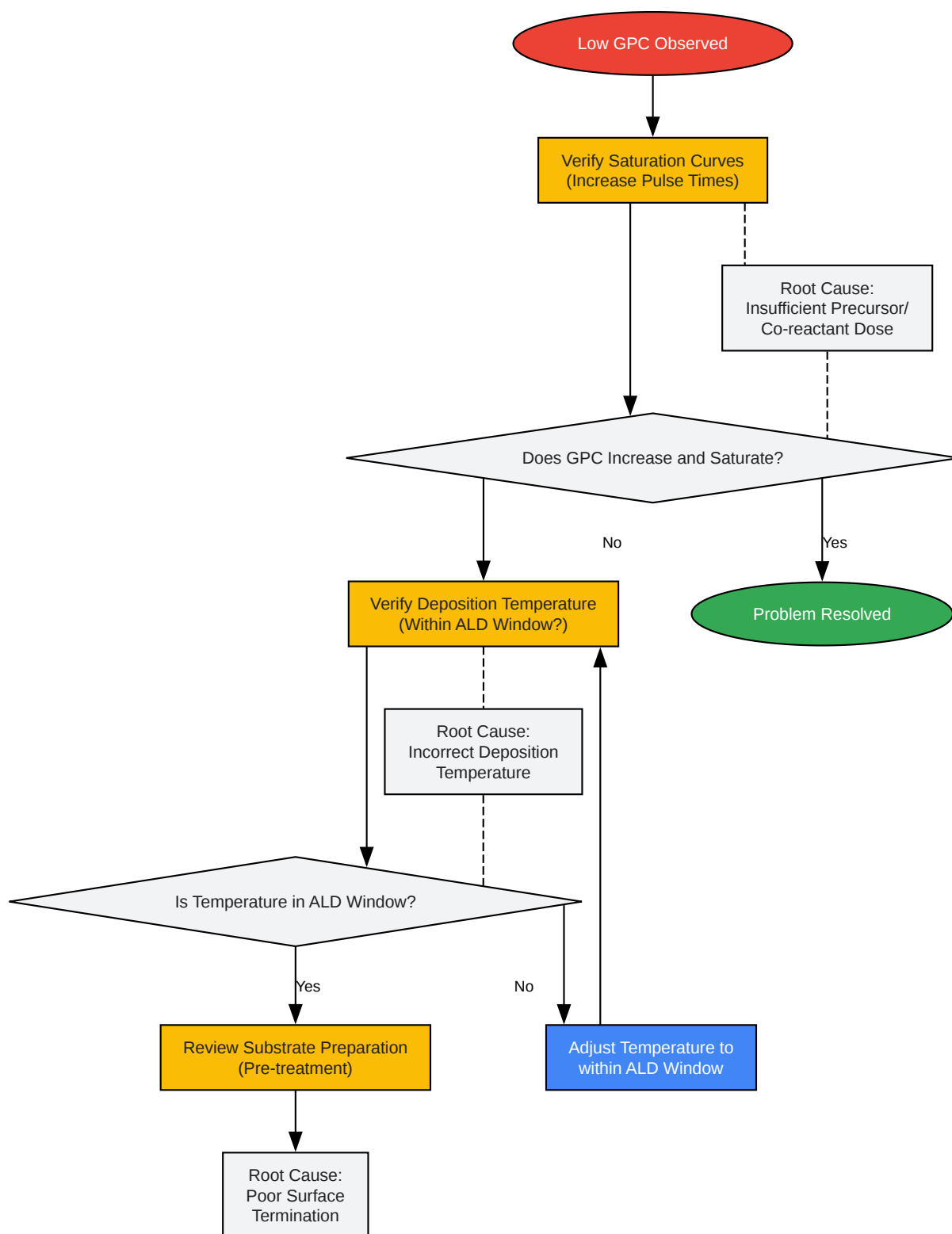
- Inadequate Precursor/Co-reactant Exposure: Insufficient pulse times can lead to incomplete saturation, particularly in areas with lower precursor concentration.[\[1\]](#)
- Flow Dynamics: The design of the reactor and the flow patterns of gases can lead to non-uniform precursor distribution across the substrate.

Troubleshooting Guides

Issue 1: Low Growth Per Cycle (GPC)

This guide will help you diagnose and resolve issues related to a lower-than-expected GPC during your BDEAS ALD process.

Troubleshooting Workflow for Low GPC



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Caption: Troubleshooting workflow for low GPC in BDEAS ALD.

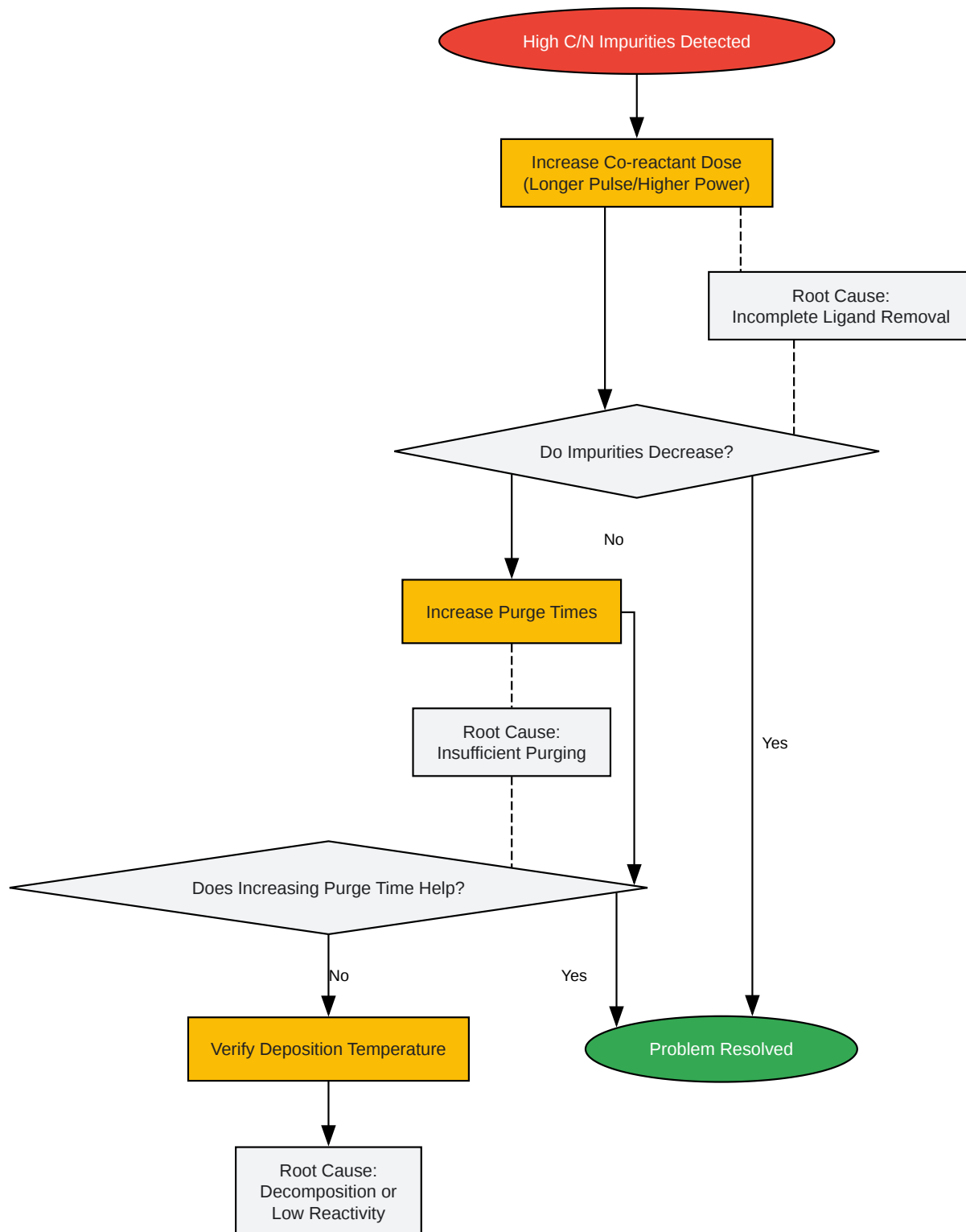
Detailed Steps:

- **Verify Saturation:** The first step is to confirm that both the BDEAS and co-reactant pulses are long enough to achieve surface saturation.
 - **Action:** Perform a saturation experiment. Keep all other parameters constant (temperature, purge times, co-reactant pulse) and systematically increase the BDEAS pulse time. Measure the GPC for each pulse duration. Repeat this process for the co-reactant pulse, keeping the now-optimized BDEAS pulse constant.
 - **Expected Outcome:** You should observe the GPC increasing with pulse time and then plateauing. This plateau indicates saturation. Operate your process with pulse times in this saturation region.
- **Check Deposition Temperature:** Ensure your deposition temperature is within the established ALD window for BDEAS.
 - **Action:** Verify the substrate temperature using a calibrated thermocouple. For thermal ALD with ozone, the typical window is 250-350°C.[1][2] For PEALD, it can be lower.[3]
 - **Expected Outcome:** If the temperature is too low, the reaction kinetics may be too slow. If it's too high, precursor desorption or decomposition can occur. Adjust the temperature to be within the optimal range.
- **Review Substrate Preparation:** The initial state of the substrate surface is crucial for precursor adsorption.
 - **Action:** Ensure your substrate cleaning and preparation procedure effectively creates a high density of reactive sites. For SiO₂ deposition, this typically means a hydroxyl (-OH) terminated surface.
 - **Expected Outcome:** A properly prepared surface will have a higher density of sites for BDEAS to react with, leading to a higher GPC.

Issue 2: High Film Impurity Content (Carbon/Nitrogen)

This guide provides steps to reduce carbon and nitrogen impurities in films grown using BDEAS.

Troubleshooting Workflow for High Impurities



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Caption: Troubleshooting workflow for high impurities in BDEAS ALD.

Detailed Steps:

- **Optimize Co-reactant Exposure:** The most common cause of high impurity levels is the incomplete reaction of the co-reactant with the precursor ligands.
 - **Action:** Increase the co-reactant pulse time. For PEALD, you can also increase the plasma power. Perform a study where you systematically increase the co-reactant exposure and measure the film composition (e.g., using XPS or SIMS).
 - **Expected Outcome:** You should see a reduction in carbon and nitrogen content as the co-reactant dose is increased, up to a point where it saturates.
- **Increase Purge Times:** Inadequate purging can lead to the mixing of precursor and co-reactant in the gas phase, causing CVD-like reactions and trapping of byproducts.
 - **Action:** Double your current purge times after both the BDEAS and co-reactant pulses and check for an improvement in film quality.
 - **Expected Outcome:** If insufficient purging is the issue, longer purge times will ensure the complete removal of non-reacted species and byproducts, leading to a purer film.
- **Verify Deposition Temperature:** The deposition temperature influences both the surface reactions and the thermal stability of the precursor.
 - **Action:** Ensure you are operating within the optimal ALD window (typically 250-350°C for thermal processes).[1][2] Temperatures above this window can cause BDEAS to decompose, leading to carbon and nitrogen incorporation.[5] Lower temperatures can result in incomplete ligand removal.
 - **Expected Outcome:** Operating within the correct temperature window ensures clean, self-limiting surface reactions.

Quantitative Data Summary

The following tables summarize key deposition parameters and resulting film properties for ALD processes using BDEAS.

Table 1: Comparison of Thermal and PEALD for SiO₂ Deposition using BDEAS

Parameter	Thermal ALD (with Ozone)	PEALD (with O ₂ Plasma)
Deposition Temperature	250 - 350 °C[1][2]	100 - 250 °C[3]
Growth Per Cycle (GPC)	~0.10 nm/cycle[2]	0.12 - 0.14 nm/cycle[3]
Refractive Index (@633nm)	~1.46	~1.46[3]
Impurity Content	Low C and N expected within ALD window	Low C and N (<1 at.%) [3]

Table 2: PEALD for SiN_x Deposition using BDEAS and N₂ Plasma

Parameter	Value
Deposition Temperature	≤ 250 °C[4]
Growth Per Cycle (GPC)	0.019 - 0.031 nm/cycle (decreases with increasing temp)[4]
Carbon Content	7.5 - 13.7 at.% (decreases with increasing temp) [4]
Oxygen Content	10.3 - 14 at.% (increases with increasing temp) [4]

Experimental Protocols

Protocol 1: Establishing Saturation Curves for Thermal ALD of SiO₂

This protocol outlines the procedure to determine the saturation dose for BDEAS and ozone in a thermal ALD process.

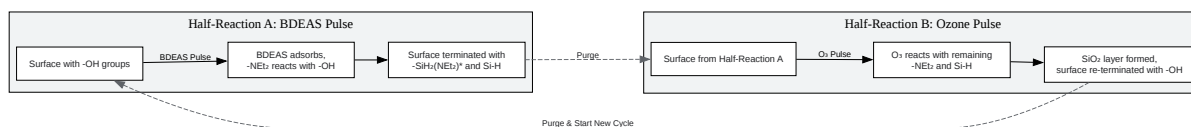
- Substrate Preparation:
 - Use silicon wafers with a native oxide layer or after a standard cleaning procedure (e.g., RCA-1 and RCA-2) to ensure a hydroxyl-terminated surface.
- ALD Reactor Setup:

- Set the substrate temperature to 300°C (within the ALD window).
- Heat the BDEAS precursor to a temperature that provides adequate vapor pressure (e.g., 55°C).[6]
- Set the ozone concentration and flow rate.
- Establish a stable base pressure in the reactor.
- BDEAS Saturation:
 - Fix the ozone pulse time (e.g., 2.0 seconds) and purge times (e.g., 5.0 seconds).
 - Perform a series of depositions with a fixed number of cycles (e.g., 200 cycles).
 - Vary the BDEAS pulse time for each deposition (e.g., 0.25s, 0.5s, 1.0s, 1.5s, 2.0s).
 - Measure the film thickness after each deposition using ellipsometry.
 - Plot GPC vs. BDEAS pulse time to identify the saturation point.
- Ozone Saturation:
 - Set the BDEAS pulse time to a value within its saturation region (e.g., 1.5 seconds).
 - Fix the purge times (e.g., 5.0 seconds).
 - Perform a series of depositions, varying the ozone pulse time (e.g., 0.5s, 1.0s, 2.0s, 3.0s, 4.0s).
 - Measure the film thickness and calculate the GPC for each run.
 - Plot GPC vs. ozone pulse time to determine the saturation point.

Signaling Pathways and Workflows

Ideal ALD Cycle for BDEAS + Ozone

The following diagram illustrates the two self-limiting half-reactions in an ideal ALD cycle for depositing SiO₂ using BDEAS and ozone.



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Caption: Ideal ALD cycle for SiO₂ deposition using BDEAS and ozone.

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- To cite this document: BenchChem. [Incomplete surface reactions in ALD with Bis(diethylamino)silane]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1590842#incomplete-surface-reactions-in-ald-with-bis-diethylamino-silane>]

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